molecular formula C7H6O2 B018108 3-Hydroxybenzaldehyde CAS No. 100-83-4

3-Hydroxybenzaldehyde

Cat. No.: B018108
CAS No.: 100-83-4
M. Wt: 122.12 g/mol
InChI Key: IAVREABSGIHHMO-UHFFFAOYSA-N
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Description

m-Hydroxybenzaldehyde, also known as meta-hydroxybenzaldehyde or 3-hydroxybenzaldehyde, is an organic compound with the molecular formula C₇H₆O₂. It is a derivative of benzaldehyde, where a hydroxyl group is substituted at the meta position relative to the aldehyde group. This compound is a colorless to pale yellow solid with a characteristic almond-like odor. It is used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and fragrances .

Synthetic Routes and Reaction Conditions:

    Phenol Method: This method involves the reaction of phenol with formaldehyde in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a Foucault acylation reaction to introduce the formyl group at the meta position of phenol.

    Benzoic Acid Method: In this method, benzoic acid is first oxidized to benzoic anhydride, which is then esterified with methanol to produce methyl benzoate.

Industrial Production Methods:

    Esterification and Chlorination: The industrial production of m-hydroxybenzaldehyde involves multiple steps, including esterification, chlorination, distillation, hydrolysis, refining, and drying.

Types of Reactions:

    Oxidation: m-Hydroxybenzaldehyde can be oxidized to m-hydroxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to m-hydroxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: m-Hydroxybenzaldehyde can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: m-Hydroxybenzoic acid.

    Reduction: m-Hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Mechanism of Action

Target of Action

3-Hydroxybenzaldehyde (3-HBA) primarily targets vascular smooth muscle cells (VSMCs) and endothelial cells . These cells play a crucial role in maintaining vascular homeostasis, and their dysfunction can lead to various vascular diseases .

Mode of Action

3-HBA interacts with its targets by inhibiting the proliferation and migration of VSMCs . It also reduces inflammation in endothelial cells . The compound achieves this by inhibiting the phosphorylation of AKT, a protein kinase involved in cell survival and growth . It also arrests the S and G0/G1 phase of the VSMC cell cycle, thereby inhibiting cell proliferation .

Biochemical Pathways

3-HBA affects the AKT signaling pathway, which is crucial for cell survival and growth . By inhibiting AKT phosphorylation, 3-HBA disrupts this pathway, leading to reduced VSMC proliferation and migration . Additionally, 3-HBA inhibits the expression of inflammatory markers and signaling molecules (VCAM-1, ICAM-1, p-NF-κB, and p-p38) in endothelial cells .

Pharmacokinetics

A related compound, p-hydroxybenzaldehyde, has been studied in rat plasma using liquid chromatography tandem mass spectrometry . This method could potentially be used to study the pharmacokinetics of 3-HBA.

Result of Action

The action of 3-HBA leads to vasculoprotective effects. It lowers VSMC proliferation and endothelial cell inflammation, which can help prevent vascular diseases . In vivo studies have shown that 3-HBA inhibits angiogenesis, prevents ADP-induced thrombus generation, increases blood circulation after thrombus formation, and attenuates neointima formation induced by common carotid artery balloon injury .

Action Environment

The action of 3-HBA can be influenced by environmental factors such as temperature and pH. For instance, the compound is a colorless solid with a melting point of 106°C and a boiling point of 240°C . Its acidity (pKa) is 8.98 at 25°C , suggesting that it may be more stable in slightly alkaline environments.

Scientific Research Applications

m-Hydroxybenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

m-Hydroxybenzaldehyde is one of the three isomers of hydroxybenzaldehyde, the others being:

Uniqueness of m-Hydroxybenzaldehyde:

Properties

IUPAC Name

3-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-2-1-3-7(9)4-6/h1-5,9H
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InChI Key

IAVREABSGIHHMO-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6O2
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DSSTOX Substance ID

DTXSID7059220
Record name 3-Hydroxybenzaldehyde
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Molecular Weight

122.12 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 3-Hydroxybenzaldehyde
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Vapor Pressure

0.01 [mmHg]
Record name 3-Hydroxybenzaldehyde
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CAS No.

100-83-4
Record name 3-Hydroxybenzaldehyde
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Record name Benzaldehyde, 3-hydroxy-
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Synthesis routes and methods I

Procedure details

Analogously to Example 1a, 750 mg of product is obtained from 5 g of ammonium acetate, 875 μl of cyanoacetic acid ethyl ester, 1.13 ml of 3,3-dimethyl-2-butanone and 1 g of 3-hydroxybenzaldehyde.
Quantity
875 μL
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Analogously to Example 1a, 750 mg of product is obtained from 5 g of ammonium acetate, 875 μl of cyanoacetic acid ethyl ester, 815 μl of cyclopropylmethylketone and 1 g of 3-hydroxybenzaldehyde.
Quantity
875 μL
Type
reactant
Reaction Step One
Quantity
815 μL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Analogously to Example 1a, 1.82 g of product is obtained from 7.57 g of ammonium acetate, 1.31 ml of cyanoacetic acid ethyl ester, 1.36 ml of 4-acetylpyridine and 1.5 g of 3-hydroxybenzaldehyde.
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

For example, in Case No. 9 of the above table, the yield of the para nitro isomer (4-nitro isomer), i.e., 5-hydroxy-2-nitrobenzonitrile, is 32.5%, and in Case No. 10 the yield of the para nitro isomer, i.e., 5-hydroxy-2-nitrobenzaldehyde, is 38.47%. Studies have been done in order to separate a single objective nitrated product from such an isomeric mixture. For example, Hornig reported that 5-hydroxy-2-nitrobenzaldehyde in purified form was obtained in 34% yield by recrystallization from water after direct nitration of 3-hydroxybenzaldehyde in benzene. The present inventors followed this procedure, but could not achieve the objective of obtaining the pure product in such a high yield.
[Compound]
Name
para nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
para nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxybenzaldehyde
Reactant of Route 2
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Reactant of Route 3
3-Hydroxybenzaldehyde
Reactant of Route 4
3-Hydroxybenzaldehyde
Reactant of Route 5
3-Hydroxybenzaldehyde
Reactant of Route 6
3-Hydroxybenzaldehyde

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